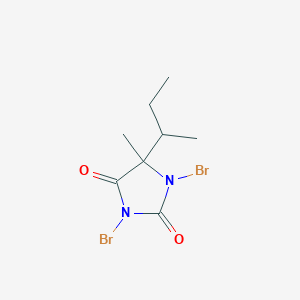
tris(3,5-diphenylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,5-diphenylphenyl)phosphane: is an organophosphorus compound characterized by the presence of three 3,5-diphenylphenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3,5-diphenylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents. Another method includes the addition of phosphorus-hydrogen bonds to unsaturated compounds. Additionally, the reduction of phosphine oxides and related compounds can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often requires the use of inert atmospheres to prevent oxidation and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Tris(3,5-diphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine from its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Scientific Research Applications
Chemistry: Tris(3,5-diphenylphenyl)phosphane is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are often employed as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as therapeutic agents. The compound’s ability to form stable complexes with metals makes it a candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its unique properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism by which tris(3,5-diphenylphenyl)phosphane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
- Tris(3,5-dimethylphenyl)phosphane
- Tris(4-methoxyphenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
- Tris(4-fluorophenyl)phosphane
- Tris(4-chlorophenyl)phosphane
Uniqueness: Tris(3,5-diphenylphenyl)phosphane is unique due to its bulky phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity, such as in catalysis and material science .
Properties
CAS No. |
561068-06-2 |
|---|---|
Molecular Formula |
C54H39P |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
tris(3,5-diphenylphenyl)phosphane |
InChI |
InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H |
InChI Key |
GJXYFZSLAQBDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


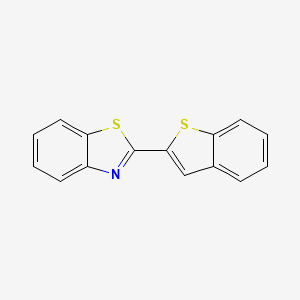
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
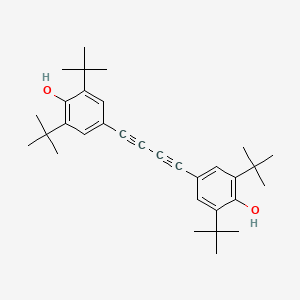
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
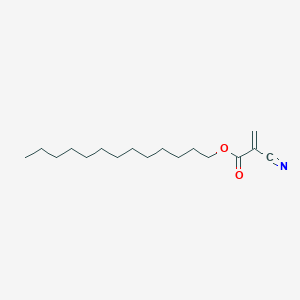
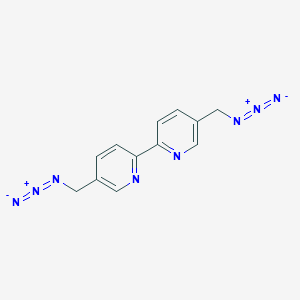
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
